molecular formula C16H9ClN2 B5713069 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile

4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile

Cat. No. B5713069
M. Wt: 264.71 g/mol
InChI Key: LWYQDHFMBSSWNR-DHDCSXOGSA-N
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Description

4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile, also known as TBB or tubulin-bound paclitaxel, is a small molecule inhibitor that targets microtubules. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape. TBB has been extensively studied for its potential use in cancer treatment due to its ability to disrupt microtubule dynamics and induce cell death.

Mechanism of Action

4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile binds to the beta-tubulin subunit of microtubules, stabilizing them in a conformation that prevents further polymerization. This leads to the formation of aberrant microtubule structures and disruption of the cytoskeleton, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile has also been shown to inhibit tumor growth in animal models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile in lab experiments is its high potency and selectivity for cancer cells. It has been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy. However, one limitation is that 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile could focus on improving its solubility and bioavailability, as well as investigating its potential use in combination with other anti-cancer agents. Additionally, further studies could explore the mechanism of action of 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile and its effects on other cellular processes beyond microtubule dynamics. Finally, 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile could be evaluated for its potential use in other diseases beyond cancer, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile involves the reaction of 2-chlorobenzonitrile with ethyl 2-cyanoacrylate in the presence of a base. The resulting product is then treated with sodium methoxide to obtain the final compound, 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile. The yield of the reaction is typically around 40-50%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile works by binding to the beta-tubulin subunit of microtubules, inhibiting their polymerization and leading to cell cycle arrest and apoptosis.

properties

IUPAC Name

4-[(E)-2-(2-chlorophenyl)-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2/c17-16-4-2-1-3-14(16)9-15(11-19)13-7-5-12(10-18)6-8-13/h1-9H/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYQDHFMBSSWNR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(2-chlorophenyl)-1-cyanoethenyl]benzonitrile

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